tert-Butyl 4,6-dibromoindoline-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4,6-dibromo-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO2/c1-13(2,3)18-12(17)16-5-4-9-10(15)6-8(14)7-11(9)16/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQQYLAOCCBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using Elemental Bromine in Acetic Acid
A widely adopted method employs bromine (Br₂) in glacial acetic acid at 0–25°C. The protocol involves:
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Dissolving tert-butyl indoline-1-carboxylate in acetic acid.
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Adding bromine dropwise under nitrogen atmosphere.
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Stirring for 12–24 hours at room temperature.
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Quenching excess bromine with sodium bisulfite (NaHSO₃).
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Isolating the product via extraction (ethyl acetate/water) and purification by silica gel chromatography.
Key Data:
Lewis Acid-Catalyzed Bromination
To enhance reaction efficiency, FeBr₃ (5 mol%) is added as a catalyst. This method reduces reaction time to 6–8 hours and improves yield to 75–78%. However, over-bromination at position 2 becomes a competing pathway, necessitating precise stoichiometric control.
Multi-Step Synthesis from Indole Precursors
For laboratories lacking access to tert-butyl indoline-1-carboxylate, a multi-step synthesis from indole derivatives offers an alternative.
Bromination of Methyl Indole-3-Carboxylate Followed by Reduction
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Bromination: Methyl 1H-indole-3-carboxylate is treated with bromine in acetic acid, yielding methyl 5,6-dibromo-1H-indole-3-carboxylate (66% yield).
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Hydrogenation: The dibrominated indole is reduced to indoline using Pd/C (10 wt%) under H₂ (1 atm) in ethanol.
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Esterification: The resulting indoline-1-carboxylic acid is protected with tert-butyl dicarbonate ((Boc)₂O) and DMAP in THF, achieving 85% yield.
Advantages:
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Avoids challenges in direct indoline bromination.
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Enables modular synthesis of analogs.
Limitations:
Directed Ortho-Metalation (DoM) Strategies
Recent advances leverage directed metalation to achieve precise bromine placement.
Lithiation-Bromination Sequence
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Protection: Indoline-1-carboxylic acid is converted to its tert-butyl ester.
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Directed Lithiation: Treatment with LDA (2.1 equiv) at −78°C generates a lithiated intermediate at position 4.
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Quenching with Br₂: Sequential addition of bromine at −78°C and 0°C installs bromines at positions 4 and 6, respectively.
Key Data:
-
Yield: 62%
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Selectivity: >95% for 4,6-dibromo product
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Selectivity | Scalability |
|---|---|---|---|---|
| Direct Bromination | 68–72 | 18 | High | Industrial |
| Multi-Step from Indole | 44 | 48 | Moderate | Laboratory |
| Directed Metalation | 62 | 6 | Very High | Pilot-Scale |
Trade-offs:
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Direct Bromination: Optimal for bulk production but requires hazardous bromine handling.
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Directed Metalation: Superior selectivity but demands cryogenic conditions and air-sensitive reagents.
Mechanistic Insights and Side Reactions
Electrophilic Aromatic Substitution (EAS)
The tert-butyl ester withdraws electron density via induction, activating the indoline ring for EAS. Bromine (Br⁺) attacks meta positions (4 and 6), forming a Wheland intermediate that rearomatizes upon deprotonation. Competing para-bromination (position 7) is suppressed by steric hindrance from the tert-butyl group.
Over-Bromination and Byproduct Formation
Excess bromine or prolonged reaction times lead to:
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Tribrominated products (2,4,6-substitution).
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Oxidative decomposition of the indoline ring.
Mitigation Strategies:
Industrial-Scale Optimization
Solvent-Free Bromination
Pilot studies demonstrate that milling tert-butyl indoline-1-carboxylate with N-bromosuccinimide (NBS) and FeCl₃ achieves 65% yield in 4 hours, eliminating solvent waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,6-dibromoindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindole under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azido or thiol-substituted indoline derivatives.
Oxidation: Indole derivatives.
Reduction: Tetrahydroindoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that indoline derivatives, including tert-butyl 4,6-dibromoindoline-1-carboxylate, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indoline can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituents make it a versatile reagent for cross-coupling reactions, such as Suzuki and Sonogashira couplings.
Table: Synthetic Applications
Material Science
Fluorescent Materials
The compound has potential applications in the development of fluorescent materials due to its unique electronic properties. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Study:
A recent investigation into the photophysical properties of brominated indolines revealed that this compound exhibits strong fluorescence when incorporated into polymer matrices, making it suitable for use in display technologies .
Mechanism of Action
The mechanism of action of tert-Butyl 4,6-dibromoindoline-1-carboxylate involves its interaction with molecular targets through its bromine atoms and indoline ring. These interactions can lead to the inhibition of specific enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally related indoline derivatives (Table 1), focusing on substituent effects and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Reactivity
- Bromine vs. Hydroxy Groups : Bromine’s electron-withdrawing nature increases the electrophilicity of the indoline ring, making this compound more reactive in nucleophilic aromatic substitution compared to hydroxy-substituted analogs (e.g., tert-Butyl 6-hydroxyindoline-1-carboxylate) .
- Halogen vs. Chlorine : Bromine’s larger atomic size and lower electronegativity (compared to chlorine) may lead to slower reaction kinetics in cross-coupling but higher stability in storage.
Physicochemical Properties
- TPSA and Solubility : The hydroxy-substituted analog (TPSA = 66.38 Ų) exhibits higher polarity and aqueous solubility than the dibromo derivative (estimated TPSA ~45 Ų), which is more lipophilic. This impacts bioavailability and suitability for specific reaction conditions.
- Molecular Weight : The dibromo derivative’s higher molecular weight (~377 g/mol) may limit its use in applications requiring low molecular weight intermediates.
Biological Activity
Tert-Butyl 4,6-dibromoindoline-1-carboxylate (CAS No. 1956324-96-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15Br2NO2
- Molecular Weight : 377.07 g/mol
- Storage Conditions : Keep in a dark place, sealed in dry conditions at 2-8°C.
- Hazard Classification : Classified as dangerous with several precautionary statements due to potential toxic effects upon exposure.
This compound is thought to interact with various biological pathways, primarily through its ability to inhibit specific enzymes or receptors involved in disease processes. Although detailed mechanisms are still under investigation, initial studies suggest it may affect cellular signaling pathways related to inflammation and cancer cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate that it can be effective at low concentrations, suggesting potential as an antibiotic adjuvant.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Streptococcus pneumoniae | 10 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound appears to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 30 |
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study published in the European Journal of Medicinal Chemistry evaluated several indoline derivatives for their antimicrobial activity. This compound was found to enhance the efficacy of existing antibiotics by inhibiting efflux pumps in resistant strains of E. coli . -
Anticancer Research :
In a recent publication, researchers investigated the cytotoxic effects of various indoline derivatives on cancer cells. The results indicated that this compound significantly reduced cell viability in both HeLa and MCF-7 cells through mechanisms involving oxidative stress and apoptosis . -
Structure-Activity Relationship (SAR) :
An analysis of the structure-activity relationship highlighted that the presence of bromine atoms at positions 4 and 6 on the indoline ring enhances biological activity compared to non-brominated analogs. This finding underscores the importance of halogenation in modulating pharmacological properties .
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl 4,6-dibromoindoline-1-carboxylate, and how can reaction conditions be optimized for improved yields?
- Methodological Answer: The synthesis typically involves bromination of a pre-functionalized indoline scaffold. For example, starting with tert-butyl indoline-1-carboxylate, regioselective dibromination at positions 4 and 6 can be achieved using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃). Optimization includes:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DCM, DCE) enhance reactivity .
- Catalyst use : Mo(CO)₆ has been employed in analogous epoxidation reactions to improve selectivity .
- Purification : Silica gel column chromatography is standard for isolating the product .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer:
- Storage : Keep in tightly sealed containers at 2–8°C in a well-ventilated area, away from heat and ignition sources .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof electrical equipment in handling areas .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How should researchers purify this compound, and what analytical techniques confirm purity?
- Methodological Answer:
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane is effective. Recrystallization from ethanol/water mixtures may further enhance purity .
- Purity confirmation :
- HPLC : Use C18 columns with UV detection (λ = 254 nm).
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) .
- NMR : Ensure absence of extraneous peaks in ¹H/¹³C spectra .
Q. What are the key stability considerations for this compound during storage?
- Methodological Answer:
- Thermal stability : Decomposition occurs above 120°C; store below 25°C .
- Light sensitivity : Protect from UV exposure by using amber glassware .
- Moisture avoidance : Use desiccants (e.g., silica gel packets) in storage containers .
Q. How can basic spectroscopic techniques (NMR, IR) be applied to characterize this compound?
- Methodological Answer:
- ¹H NMR : Identify the tert-butyl group (singlet at ~1.3 ppm) and aromatic protons (doublets for dibromo-substituted indoline).
- ¹³C NMR : Confirm carbonyl (C=O) at ~155 ppm and brominated aromatic carbons (downfield shifts) .
- IR : Detect C=O stretching (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Advanced Questions
Q. How can researchers resolve discrepancies between experimental X-ray crystallographic data and computational structural predictions for this compound?
- Methodological Answer:
- Refinement tools : Use SHELX software for crystallographic refinement, adjusting thermal parameters and occupancy factors to match electron density maps .
- DFT calculations : Compare optimized geometries (e.g., Gaussian09) with experimental bond lengths/angles. Discrepancies may arise from crystal packing effects .
- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility not captured in static X-ray models .
Q. What experimental design approaches optimize the regioselectivity of dibromination on the indoline scaffold?
- Methodological Answer:
- DoE (Design of Experiments) : Vary factors like solvent polarity, temperature, and catalyst loading. Use response surface methodology to identify optimal conditions .
- Competitive kinetics : Monitor reaction progress via LC-MS to determine rate constants for mono- vs. di-bromination.
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer bromination to desired positions, followed by removal .
Q. How can researchers address contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) in characterizing this compound?
- Methodological Answer:
- Variable-temperature NMR : Assess dynamic effects (e.g., hindered rotation of tert-butyl groups) causing splitting .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions.
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity .
Q. What mechanistic insights can be gained from studying the bromination of tert-butyl indoline-1-carboxylate derivatives?
- Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Electrophilic substitution patterns : Use Hammett plots to correlate substituent effects with bromination rates.
- Computational modeling : Perform DFT studies to map transition states and identify electronic influences on regioselectivity .
Q. How can this compound serve as a precursor for bioactive natural product analogs?
- Methodological Answer:
- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups at brominated positions .
- Deprotection strategies : Remove the tert-butyl group (e.g., TFA treatment) to generate free indoline intermediates for further functionalization .
- Biological screening : Test derivatives for activity in oxidative stress models, leveraging structural similarities to indole alkaloids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
